3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol
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Overview
Description
Preparation Methods
The synthesis of 3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring .
Chemical Reactions Analysis
3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various bioactive molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to bind to various proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
3-(1-Amino-2-methylbutan-2-yl)-1-methylpyrrolidin-3-ol: This compound has a similar structure but includes a methyl group on the pyrrolidine ring.
2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one: This compound belongs to the class of valine derivatives and has a different substitution pattern on the pyrrolidine ring.
Properties
Molecular Formula |
C9H20N2O |
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Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-(1-amino-2-methylbutan-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H20N2O/c1-3-8(2,6-10)9(12)4-5-11-7-9/h11-12H,3-7,10H2,1-2H3 |
InChI Key |
GSKCRWKZCSWOGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C1(CCNC1)O |
Origin of Product |
United States |
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